Cas no 121254-41-9 (2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde)

2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde is a versatile aromatic aldehyde featuring an ethynyl functional group at the 2'-position of the biphenyl scaffold. This compound is particularly valuable in synthetic organic chemistry as a building block for the construction of complex molecular architectures, including conjugated systems and heterocycles. Its aldehyde group enables facile derivatization through condensation or nucleophilic addition reactions, while the ethynyl moiety allows for further functionalization via Sonogashira coupling or click chemistry. The biphenyl core contributes rigidity and planararity, making it useful in materials science and pharmaceutical research. This compound is typically employed in small-scale synthetic applications where precise control over molecular structure is required.
2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde structure
121254-41-9 structure
Product Name:2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde
CAS No:121254-41-9
MF:C15H10O
MW:206.239304065704
CID:1093275
PubChem ID:72942650
Update Time:2025-05-19

2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde
    • 2-(2-ethynylphenyl)benzaldehyde
    • 121254-41-9
    • Inchi: 1S/C15H10O/c1-2-12-7-3-5-9-14(12)15-10-6-4-8-13(15)11-16/h1,3-11H
    • InChI Key: QIXORMWWCPPJNW-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC=CC=1C1C=CC=CC=1C#C

Computed Properties

  • Exact Mass: 206.073164938g/mol
  • Monoisotopic Mass: 206.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1Ų

2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12173367-1g
2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde
121254-41-9 95+%
1g
$545 2024-07-23

Additional information on 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde

Introduction to 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde (CAS No: 121254-41-9)

2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde, with the CAS number 121254-41-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of biphenyl derivatives, characterized by its unique structural features that make it a valuable intermediate in synthetic chemistry. The presence of an ethynyl group and an aldehyde functionality in its molecular structure imparts distinct reactivity, making it a versatile building block for the development of more complex molecules.

The biphenyl core of this compound provides a rigid aromatic framework, which is often exploited in medicinal chemistry for its ability to enhance binding affinity and metabolic stability. The aldehyde group, on the other hand, serves as a reactive site for further functionalization, enabling the synthesis of a wide array of derivatives. These properties have positioned 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde as a compound of interest in the design and development of novel therapeutic agents.

In recent years, there has been growing interest in the application of biphenyl-based compounds in drug discovery. The structural motif is frequently found in approved drugs due to its ability to modulate biological targets effectively. For instance, studies have highlighted the potential of biphenyl derivatives in inhibiting enzymes and receptors involved in various diseases, including cancer and neurological disorders. The ethynyl group in 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde further extends its utility by allowing for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are pivotal in constructing biaryl structures prevalent in many bioactive molecules.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of small-molecule inhibitors. Researchers have leveraged its reactivity to develop compounds that target specific disease pathways. For example, modifications at the aldehyde group can yield Schiff bases or heterocyclic compounds with enhanced pharmacological properties. The biphenyl scaffold's rigidity and electronic characteristics also contribute to optimizing drug-like qualities such as solubility and bioavailability.

Recent advancements in computational chemistry have further enhanced the understanding of how 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde can be utilized in drug design. Molecular modeling studies have revealed that subtle changes in its structure can significantly alter its interactions with biological targets. This has led to the identification of novel analogs with improved efficacy and reduced side effects. Such insights are crucial for rational drug design and highlight the importance of having versatile intermediates like this one in a chemist's toolkit.

The compound's potential extends beyond pharmaceutical applications. In materials science, biphenyl derivatives are known for their electronic properties, making them suitable for use in organic semiconductors and optoelectronic devices. The ethynyl group can be further functionalized to introduce conjugation or electron-withdrawing groups, which can tailor the electronic characteristics of the final material. This dual utility as both a pharmaceutical intermediate and a materials science precursor underscores the broad appeal and significance of 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde.

From a synthetic perspective, 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde offers several advantages due to its well-defined reactivity patterns. The aldehyde group can participate in condensation reactions with amine derivatives to form imines or Schiff bases, while the ethynyl moiety allows for diverse cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures and have been widely used in both academic research and industrial applications.

The synthesis of this compound typically involves multi-step processes that require careful optimization to ensure high yields and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions between biphenyl halides or boronic acids with terminal alkynes, followed by oxidation to introduce the aldehyde functionality. Advances in catalytic systems have made these transformations more efficient and scalable, facilitating access to larger quantities of the material for further studies.

In conclusion, 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde (CAS No: 121254-41-9) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced materials fabrication. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to remain a cornerstone in chemical innovation.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.